N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
Description
This compound is a heterocyclic propanamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group and a benzo[d][1,2,3]triazin-4(3H)-one moiety. Its molecular formula is C₂₂H₂₀N₆O₅, with a molecular weight of 460.44 g/mol (estimated). The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the benzo-triazinone unit may confer kinase inhibition or DNA-binding properties, common in anticancer agents .
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-13(27-21(29)16-5-3-4-6-17(16)24-26-27)20(28)22-11-19-23-18(25-32-19)12-31-15-9-7-14(30-2)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQVOVFSZILHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Formula
The compound can be represented by the following structural formula:
Key Properties
- Molecular Weight: 394.43 g/mol
- Solubility: Limited data available; crucial for bioavailability studies.
- Melting Point: Not specified in the literature.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the oxadiazole ring is noteworthy as it is often associated with various pharmacological properties, including:
- Antimicrobial Activity: The oxadiazole moiety has been linked to antibacterial and antifungal properties. Compounds containing similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: Some studies suggest that derivatives of oxadiazole exhibit anti-inflammatory activities, potentially making them useful in treating inflammatory diseases .
Pharmacological Studies
Recent studies have evaluated various derivatives of oxadiazole compounds for their biological activities. For instance, a study on substituted oxadiazoles demonstrated significant antibacterial effects against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
A series of synthesized compounds based on oxadiazole were tested for antimicrobial activity using the serial dilution method. The results indicated that certain derivatives exhibited potent activity against a range of pathogens:
| Compound ID | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| QNM-1 | S. aureus, E. coli | 0.20 μg/mL |
| QNM-5 | Bacillus subtilis, P. aeruginosa | 0.30 μg/mL |
| QNM-14 | Candida albicans | 0.25 μg/mL |
These findings emphasize the potential of the oxadiazole derivatives as effective antimicrobial agents .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the oxadiazole ring and substituents significantly influence biological activity. For example, introducing specific alkyl groups or halogens can enhance or diminish antimicrobial efficacy .
Comparison with Similar Compounds
Key Observations:
Heterocycle Impact: The 1,2,4-oxadiazole in the target compound and its quinazolinone analog (Table 1, Row 2) provides rigidity and metabolic resistance compared to tetrazoles or pyrazoles, which are more prone to ring-opening reactions . Benzo-triazinone vs. Quinazolinone: The triazinone’s additional nitrogen atom may enhance π-π stacking with aromatic residues in enzyme active sites, whereas quinazolinone is a well-established kinase hinge-binding motif .
Substituent Effects: The 4-methoxyphenoxy group in the target compound increases lipophilicity (clogP ~3.2, estimated) compared to the 4-ethoxyphenyl group in the tetrazole analog (clogP ~2.8) . This could enhance blood-brain barrier penetration. Hydroxamic acid in the pyrazole derivative (Table 1, Row 4) enables zinc chelation, critical for histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound .
Critical Analysis:
- The target compound’s synthesis is inferred from and , likely involving oxadiazole ring formation via cyclization of a thioamide or nitrile precursor, followed by propanamide coupling. Yields for analogous oxadiazole syntheses range from 60–75% .
- Tetrazole derivatives (e.g., Table 2, Row 3) require harsh conditions (CS₂/KOH reflux), reducing scalability compared to milder oxadiazole routes .
Pharmacological Potential and Limitations
- Anticancer Activity: The benzo-triazinone moiety is structurally similar to 5-fluorouracil analogs, which inhibit thymidylate synthase .
- Kinase Inhibition: Quinazolinone derivatives (Table 1, Row 2) exhibit EGFR inhibition (IC₅₀ ~10–50 nM), suggesting the target compound may share this activity .
- Limitations : Lack of in vitro or in vivo data for the target compound limits mechanistic insights. Additionally, the absence of solubility and stability data complicates formulation prospects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
